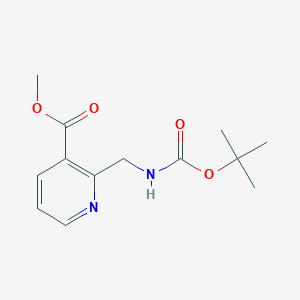
Methyl 2-(((tert-butoxycarbonyl)amino)methyl)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(((tert-butoxycarbonyl)amino)methyl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group attached to the nicotinic acid moiety, along with a tert-butoxycarbonyl (Boc) protected amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((tert-butoxycarbonyl)amino)methyl)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the Boc-protected amino group. One common method involves the reaction of nicotinic acid with methanol in the presence of a strong acid catalyst to form methyl nicotinate. Subsequently, the Boc-protected amino group is introduced through a nucleophilic substitution reaction using tert-butoxycarbonyl chloride and an appropriate amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
Methyl 2-(((tert-butoxycarbonyl)amino)methyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc-protected amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as tert-butoxycarbonyl chloride and various amines are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of amino acid derivatives .
科学的研究の応用
Methyl 2-(((tert-butoxycarbonyl)amino)methyl)nicotinate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-(((tert-butoxycarbonyl)amino)methyl)nicotinate involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The nicotinate moiety can interact with nicotinic acid receptors and other cellular targets, influencing metabolic pathways and cellular functions .
類似化合物との比較
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-mercaptopropanoate: Similar in structure but contains a mercapto group.
2-((tert-Butoxycarbonyl)amino)ethanol: Contains an ethanol moiety instead of a nicotinate group.
2-((tert-Butoxycarbonyl)amino)benzoic acid: Contains a benzoic acid moiety instead of a nicotinate group.
Uniqueness
Methyl 2-(((tert-butoxycarbonyl)amino)methyl)nicotinate is unique due to its combination of a nicotinate moiety and a Boc-protected amino group. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research .
特性
分子式 |
C13H18N2O4 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC名 |
methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-8-10-9(11(16)18-4)6-5-7-14-10/h5-7H,8H2,1-4H3,(H,15,17) |
InChIキー |
XGVBJBFUUXZTLO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC=N1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


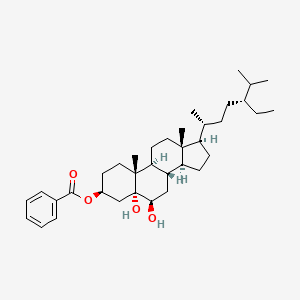
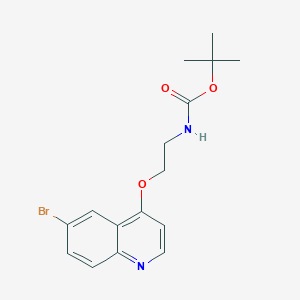
![(5-Methyl-[1,3,4]thiadiazol-2-yl)-carbamic acid phenyl ester](/img/structure/B13967187.png)
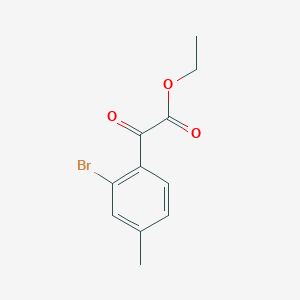
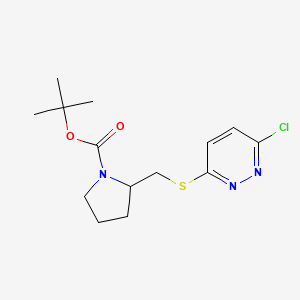
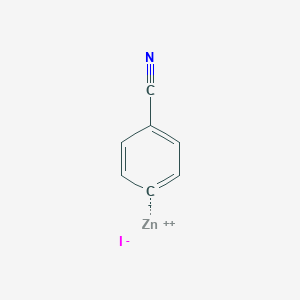
![6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane](/img/structure/B13967209.png)
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminoethanone](/img/structure/B13967221.png)
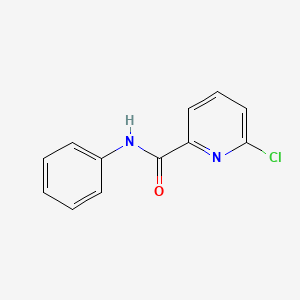
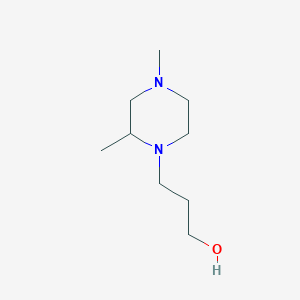
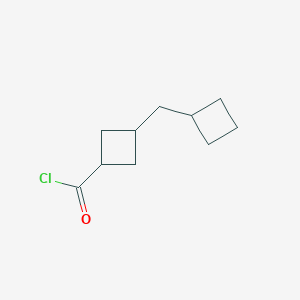

![4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol](/img/structure/B13967246.png)

